molecular formula C16H16ClNO3 B5518814 3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide

3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B5518814
M. Wt: 305.75 g/mol
InChI Key: YPSNWTMOZUBUBS-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C15H14ClNO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2-hydroxy-4,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-hydroxyphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-hydroxy-4-methylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2-hydroxy-5-methylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide is unique due to the presence of both hydroxyl and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-9-6-13(14(19)7-10(9)2)18-16(20)11-4-5-15(21-3)12(17)8-11/h4-8,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNWTMOZUBUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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